molecular formula C14H19NO4S2 B2787212 Methyl 1-{[4-(methylsulfanyl)benzene]sulfonyl}piperidine-4-carboxylate CAS No. 928938-17-4

Methyl 1-{[4-(methylsulfanyl)benzene]sulfonyl}piperidine-4-carboxylate

Cat. No.: B2787212
CAS No.: 928938-17-4
M. Wt: 329.43
InChI Key: WQRNEKIYSYQIJV-UHFFFAOYSA-N
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Description

Methyl 1-{[4-(methylsulfanyl)benzene]sulfonyl}piperidine-4-carboxylate is a piperidine-derived compound characterized by a sulfonyl group linked to a 4-(methylsulfanyl)phenyl moiety and a methyl ester at the 4-position of the piperidine ring. Key properties include:

  • Molecular formula: C₁₄H₂₀NO₄S₂ (calculated molecular ion [M+H]⁺: 330.0828) .
  • Physical properties: Melting point of 102.6–105.5 °C, with ¹H NMR (CDCl₃) signals at δ 7.62 (d, 2H), 7.30 (d, 2H), and 3.65 (s, 3H) .
  • Synthesis: Prepared in 51% yield via sulfonylation, highlighting its role as a synthetic intermediate .

Properties

IUPAC Name

methyl 1-(4-methylsulfanylphenyl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S2/c1-19-14(16)11-7-9-15(10-8-11)21(17,18)13-5-3-12(20-2)4-6-13/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRNEKIYSYQIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-{[4-(methylsulfanyl)benzene]sulfonyl}piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with sulfonyl chlorides and methyl esters. One common method includes the reaction of 4-piperidone with methyl 4-(methylsulfanyl)benzenesulfonate under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up, yield, and purity. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{[4-(methylsulfanyl)benzene]sulfonyl}piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl 1-{[4-(methylsulfanyl)benzene]sulfonyl}piperidine-4-carboxylate is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies of enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-{[4-(methylsulfanyl)benzene]sulfonyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Carboxylate Derivatives with Sulfonyl Groups

Ethyl 1-(4-Chlorobenzyl)-4-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylate
  • Molecular weight : 451.96 vs. 330.08 for the target compound .
  • Substituents : Chlorobenzyl and methoxyphenyl groups increase steric bulk and lipophilicity compared to the target’s methylsulfanyl group.
Methyl 2-(Methylsulfonamido)phenylacetate
  • Structural difference : Contains a sulfonamido group instead of a sulfonyl-linked aromatic ring.
  • Relevance : Demonstrates how sulfonyl group positioning influences bioactivity and solubility .

Pharmacologically Active Piperidine Analogs

Carfentanil (Methyl 1-(2-Phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate)
  • Key differences: Substituents: Phenylethyl and propanoylamino groups confer potent opioid activity, absent in the target compound . Toxicity: Carfentanil is associated with fatal intoxications due to µ-opioid receptor agonism, unlike the target compound, which lacks psychoactive moieties .
Carboxyterfenadine
  • Structure : Features a diphenylmethyl group and hydroxybutyl chain, increasing molecular weight (503.6 vs. 330.08) .
  • Properties : Higher logP (3.9) indicates greater lipophilicity, impacting bioavailability compared to the target compound .

Piperidine Derivatives with Bicyclic Modifications

Umeclidinium Bromide Precursors
  • Structural divergence : Incorporates an azabicyclo[2.2.2]octane ring, enhancing rigidity for muscarinic receptor binding .
  • Synthetic complexity : Requires multi-step synthesis (e.g., lithium diisopropylamide reactions) vs. the target compound’s straightforward sulfonylation .

Physicochemical and Functional Comparisons

Compound Molecular Weight Key Substituents Melting Point (°C) logP Applications
Target Compound 330.08 Methylsulfanyl, methyl ester 102.6–105.5 N/A Synthetic intermediate
Ethyl 1-(4-Chlorobenzyl)-4-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylate 451.96 Chlorobenzyl, methoxyphenyl N/A N/A Undisclosed pharmaceutical use
Carfentanil 394.5 Phenylethyl, propanoylamino N/A ~3.5 Opioid analgesic
Carboxyterfenadine 503.6 Diphenylmethyl, hydroxybutyl ~157 3.9 Antihistamine metabolite

Key Findings and Implications

  • Structural flexibility : The target compound’s simple piperidine ring and methyl ester facilitate derivatization, unlike rigid bicyclic analogs .
  • Safety profile : Absence of opioid-related substituents (e.g., phenylethyl) reduces neuropharmacological risks compared to carfentanil .
  • Solubility trends : Methylsulfanyl and ester groups may enhance aqueous solubility relative to chlorobenzyl or diphenylmethyl analogs .

Biological Activity

Methyl 1-{[4-(methylsulfanyl)benzene]sulfonyl}piperidine-4-carboxylate (CAS Number: 928938-17-4) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H19NO4S2
  • Molecular Weight : 329.43 g/mol
  • Purity : >95%

The compound features a piperidine ring substituted with a sulfonyl group and a methylsulfanyl group, which are crucial for its biological activity.

1. Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. Methyl 1-{[4-(methylsulfanyl)benzene]sulfonyl}piperidine derivatives have shown potential against various bacterial strains. For example, studies on related piperidine compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

The sulfonyl moiety in the compound is associated with enzyme inhibition, particularly acetylcholinesterase (AChE) and urease. A study reported that several synthesized piperidine derivatives exhibited strong inhibitory activity against these enzymes, which is critical for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .

3. Anti-inflammatory and Analgesic Properties

Compounds related to methyl 1-{[4-(methylsulfanyl)benzene]sulfonyl}piperidine have been evaluated for anti-inflammatory effects. Some derivatives have shown promise in reducing inflammation and pain, suggesting potential applications in pain management therapies .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : The compound's structure allows it to bind effectively with target proteins, influencing their activity.
  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis in various models, which may contribute to their antibacterial effects .

Case Study 1: Antibacterial Screening

A series of synthesized piperidine derivatives, including this compound, were screened for antibacterial activity. The results indicated that certain compounds displayed significant inhibitory effects against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Case Study 2: Enzyme Inhibition

In a comparative study of enzyme inhibitors, the piperidine derivatives were evaluated for their AChE inhibitory activity. The most active compounds exhibited IC50 values below 10 µM, indicating potent enzyme inhibition, which is promising for developing treatments for neurodegenerative diseases .

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